molecular formula C11H14N4O2 B2907364 Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate CAS No. 2059999-76-5

Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

货号: B2907364
CAS 编号: 2059999-76-5
分子量: 234.259
InChI 键: XGLWLXPLDUXSPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrazine core. The structure includes a methyl group at position 3 and a tert-butyl carboxylate ester at position 6. This compound is of interest in medicinal chemistry due to the triazole ring’s ability to engage in hydrogen bonding and π-π interactions, while the tert-butyl group enhances metabolic stability and lipophilicity .

Key structural attributes:

  • Core: [1,2,4]Triazolo[4,3-a]pyrazine (a bicyclic system with a triazole fused to pyrazine).
  • Substituents:
    • Methyl group at position 2.
    • Tert-butyl ester at position 6.
  • Molecular weight: Estimated at ~250–280 g/mol (based on analogues like tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate, MW 272.73) .

属性

IUPAC Name

tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7-13-14-9-5-12-8(6-15(7)9)10(16)17-11(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWLXPLDUXSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(N=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate typically involves the following steps:

  • Formation of the Triazolopyrazine Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative.

  • Methylation: The triazolopyrazine core is then methylated at the appropriate position to introduce the methyl group.

  • Esterification: The final step involves esterification with tert-butyl alcohol to produce the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

科学研究应用

Chemistry: In chemistry, tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors. These inhibitors can be used to target specific enzymes involved in cancer and other diseases.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

作用机制

The mechanism by which tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in disease progression.

Molecular Targets and Pathways:

  • Kinase Inhibition: The compound may target specific kinases involved in cell growth and proliferation.

  • Signal Transduction: By inhibiting these kinases, it can disrupt signal transduction pathways that are crucial for cancer cell survival.

相似化合物的比较

Structural and Functional Variations

The following table highlights structural differences and biological relevance of analogous compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate [1,2,4]Triazolo[4,3-a]pyrazine 3-CH₃, 6-tert-butyl carboxylate ~250–280 Potential kinase/protease inhibition
N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine 3-CH₃, 6-SO₂NH(4-Fluorophenyl) 306.32 Antimalarial (in vitro)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine 3-CH₃, unsaturated core reduced to 5,6,7,8-tetrahydro 138.17 Intermediate for drug synthesis
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [1,2,4]Triazolo[4,3-b]pyridazine 3-CH₃, 6-Cl, 8-NH₂ ~200–220 Kinase inhibitor scaffolds
(R)-N-(3-(8-Amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-...) Imidazo[1,2-a]pyrazine 3-CN, 6-CH₃, 8-NH₂, fluorophenyl and methoxypyrazine carboxamide substituents 421.1 Anticancer (targeted therapies)

Key Differences and Implications

Core Heterocycle :

  • Pyrazine (as in the target compound) vs. pyridine or pyridazine : Pyrazine’s nitrogen positions influence electron distribution and binding affinity. Pyridine-based analogues (e.g., ) exhibit antimalarial activity due to enhanced π-stacking with parasite targets.
  • Reduced cores (e.g., 5,6,7,8-tetrahydro in ) lower aromaticity, reducing planarity and altering receptor interactions .

Substituent Effects: Tert-butyl esters (e.g., target compound) improve metabolic stability compared to chlorides (e.g., 6-chloro in ) or amines, which are prone to oxidation or hydrolysis. Sulfonamide groups () enhance solubility and target engagement via hydrogen bonding, critical for antimalarial activity .

Synthetic Accessibility :

  • The target compound’s tert-butyl ester can be introduced via Boc protection, a common strategy to mask carboxylic acids during synthesis (e.g., uses TFA for deprotection) .
  • Chloromethyl analogues () serve as intermediates for further functionalization, whereas sulfonamides () require coupling of pre-formed sulfonyl chlorides .

生物活性

Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate (CAS No. 1803570-14-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H18N4O2C_{11}H_{18}N_{4}O_{2} and a molecular weight of 238.29 g/mol. Its structure features a triazolo-pyrazine framework, which is significant for its biological properties. The compound's synthesis and characterization have been documented, indicating its stability and potential for further functionalization in drug development .

Biological Activity Overview

This compound exhibits various biological activities, particularly in anti-parasitic and anti-inflammatory domains.

1. Anti-parasitic Activity

Recent studies have highlighted the compound's efficacy against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis. In vitro assays demonstrated an effective concentration (EC50) of approximately 2.1 μM, indicating moderate potency compared to existing treatments . The mechanism of action appears to involve disruption of the parasite's cellular processes, although further mechanistic studies are warranted.

2. Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory models. It was evaluated for its effects on inflammatory markers in RAW264.7 macrophage cells. The results indicated a reduction in nitric oxide (NO) production and downregulation of cyclooxygenase-2 (COX-2) expression, suggesting that it may inhibit inflammatory pathways effectively .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrazine derivatives. Modifications at specific positions on the triazole ring can significantly affect potency and selectivity:

Modification Effect on Activity
Methyl group at position 3Increases lipophilicity and bioavailability
Carboxylate group at position 6Enhances interaction with target proteins
Variations in substituentsAlters binding affinity and selectivity for targets

These insights can guide future synthetic efforts to develop more potent derivatives.

Case Study 1: Cryptosporidiosis Treatment

In a recent study involving animal models infected with C. parvum, treatment with this compound led to significant reductions in parasite load and associated symptoms compared to control groups. This study underscores the potential of this compound as a therapeutic agent against parasitic infections .

Case Study 2: Inflammatory Disease Models

In another investigation focusing on inflammatory diseases, this compound was tested in models of acute inflammation induced by lipopolysaccharides (LPS). Results demonstrated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound, indicating its potential role in managing inflammatory conditions .

常见问题

Q. What are the common synthetic routes for Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate?

The synthesis typically involves multi-step reactions, including condensation of pyrazole derivatives with amines under controlled conditions. Key steps include:

  • Use of catalysts (e.g., acids or bases) to promote cyclization .
  • Solvents like dimethylformamide (DMF) or ethanol to enhance reaction efficiency .
  • Introduction of the tert-butyl carboxylate group via protective group strategies, often using Boc (tert-butoxycarbonyl) chemistry . Example: A reported method involves reacting chloroethynylphosphonates with hydrazinylpyridines to form the triazolo-pyrazine core, followed by carboxylation .

Q. How is the compound characterized to confirm structural integrity?

Standard characterization methods include:

  • NMR spectroscopy (¹H, ¹³C) to verify regioselectivity and substituent positions .
  • High-performance liquid chromatography (HPLC) for purity assessment (>95% typical for research-grade material) .
  • Mass spectrometry (MS) to confirm molecular weight (e.g., observed m/z 252.31 for related derivatives) .
  • X-ray crystallography for unambiguous structural determination in crystalline forms .

Q. What role does this compound serve as a building block in medicinal chemistry?

The tert-butyl carboxylate group enhances solubility and serves as a protective moiety, enabling downstream functionalization. Applications include:

  • Synthesis of kinase inhibitors via substitution at the triazole or pyrazine positions .
  • Development of antimicrobial agents by introducing sulfonamide or fluorophenyl groups .
  • Structural analogs (e.g., 3-chloro or 3-iodo derivatives) for probing structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazolo-pyrazine synthesis?

Optimization strategies include:

  • Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading. For example, sodium hydride in DMF at 60–80°C improves cyclization efficiency .
  • Microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes for similar triazolo derivatives) .
  • In situ monitoring via FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative studies of analogs reveal:

  • Chlorine or iodine substitution at position 3 enhances electrophilicity, improving binding to cysteine-rich enzyme active sites (e.g., proteases) .
  • Methyl groups on the triazole ring increase metabolic stability but may reduce solubility .
  • Carboxylate removal (via TFA deprotection) generates free amines for conjugation with targeting moieties (e.g., fluorophenyl groups in anticancer agents) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., fungistatic inactivity in one study vs. antimicrobial activity in another ) can be addressed by:

  • Comparative bioassays under standardized conditions (e.g., MIC testing against Gram-positive/negative strains) .
  • Structural validation of test compounds to rule out degradation or impurities .
  • Computational modeling to identify critical binding interactions (e.g., docking studies with bacterial dihydrofolate reductase) .

Q. How is regioselectivity achieved during triazolo-pyrazine ring formation?

Regioselectivity is controlled by:

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) direct cyclization via Dimroth rearrangements .
  • Steric guidance : Bulky tert-butyl groups favor formation of the 6-carboxylate isomer over 5-substituted analogs .
  • Catalyst choice : Palladium complexes promote C–N coupling at specific positions .

Methodological Guidance

Q. What techniques are recommended for analyzing stability under acidic/basic conditions?

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 25–60°C, monitor via HPLC .
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C for tert-butyl-protected analogs) .
  • NMR kinetics to track hydrolysis of the tert-butyl group in DMSO-d6/D2O mixtures .

Q. How to design SAR studies for triazolo-pyrazine derivatives?

  • Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains, aryl groups) at positions 3, 6, and 8 .
  • Test against disease-relevant targets (e.g., cancer cell lines, bacterial biofilms) using dose-response assays .
  • Correlate logP values (e.g., 0.74 for methyl derivatives ) with membrane permeability using Caco-2 cell models.

Q. What purification challenges arise during scale-up, and how are they addressed?

  • Low yields in recrystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures for tert-butyl derivatives ).
  • Column chromatography limitations : Switch to preparative HPLC with C18 columns for polar impurities .
  • Byproduct formation : Use scavenger resins (e.g., triphenylphosphine-bound to remove excess iodides) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。